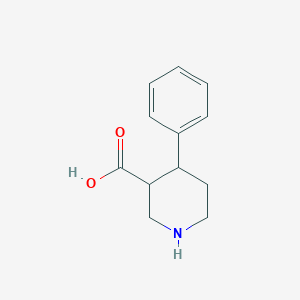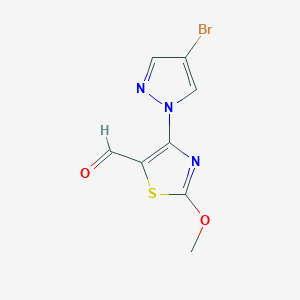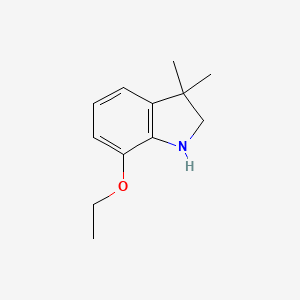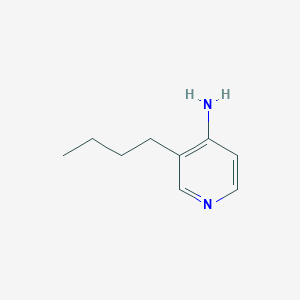
2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide is an organic compound that features a pyrazole ring substituted with amino and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 4-methylpentanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-1H-pyrazole-4-amine: A precursor in the synthesis of the compound.
4-methylpentanoyl chloride: Another precursor used in the synthesis.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related compound with different substituents on the pyrazole ring.
Uniqueness
2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and methyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20N4O |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylpentanamide |
InChI |
InChI=1S/C11H20N4O/c1-6(2)5-9(12)11(16)13-10-7(3)14-15-8(10)4/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15) |
Clé InChI |
OUXJXKCOPDSPQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C)NC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B15272182.png)
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)


![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)


![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
![2-Amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B15272233.png)
![N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B15272237.png)

